REACTION_CXSMILES
|
[C:1]1([NH:7][N:8]=[C:9]([C:12]#[N:13])[C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(O)(O)(=O)=O.[CH3:19][NH:20][NH2:21]>>[CH3:19][N:20]1[C:10]([NH2:11])=[C:9]([N:8]=[N:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:12]([NH2:13])=[N:21]1 |f:1.2|
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN=C(C#N)C#N
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1N)N=NC1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |